2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a unique structural arrangement that combines a pyridine ring with a piperazine moiety and a pyrimidine derivative, contributing to its diverse biological activities.
The compound is cataloged under the Chemical Abstracts Service number 2548976-23-2 and is available from various chemical suppliers for research purposes. It is synthesized through advanced organic chemistry techniques, often involving multi-step reactions.
This compound is classified as a pyridine derivative with notable features including:
The synthesis of 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves several key steps:
The synthesis may utilize methods such as:
The molecular structure of 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | C20H24N6 |
Molecular Weight | 364.4 g/mol |
IUPAC Name | 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
InChI Key | TYPMHSIQCVJZEV-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C(N=C1OCC2CCN(CC2)C3=NC=CC(=N3)C#N)C4CC4)C |
The compound's InChI and SMILES notations provide insight into its three-dimensional structure and connectivity of atoms, crucial for computational modeling and predicting reactivity.
2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo several chemical reactions:
The choice of reagents and conditions significantly influences the yield and purity of the desired products from these reactions.
The mechanism of action of 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific biological targets:
Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties, making them valuable in therapeutic applications.
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics include:
Key chemical properties include:
Further studies are needed to elucidate comprehensive physical data such as melting point and solubility characteristics under various conditions.
The applications of 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile are diverse:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4